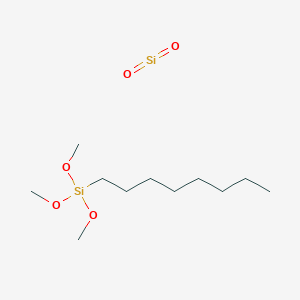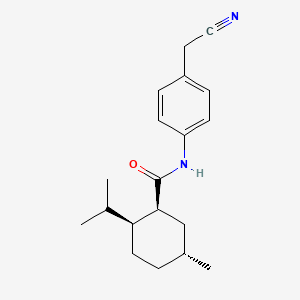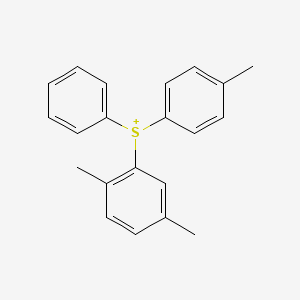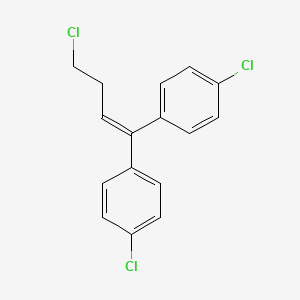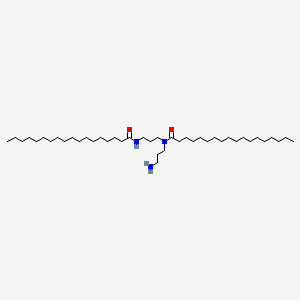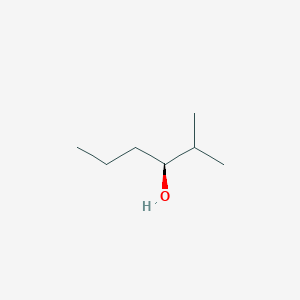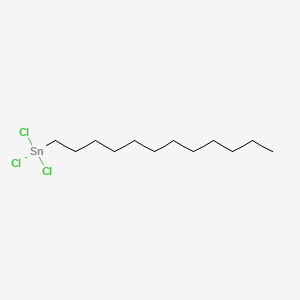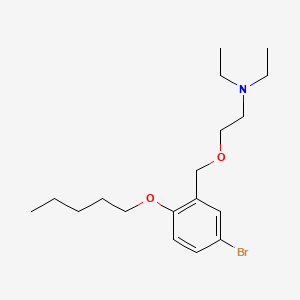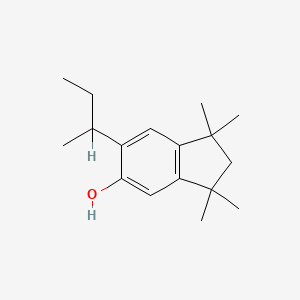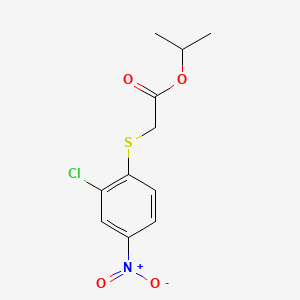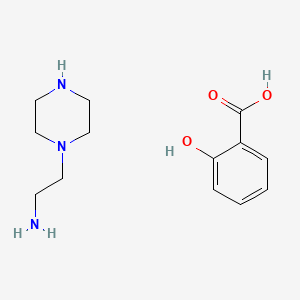
Einecs 280-687-3
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Einecs 280-687-3, also known as salicylic acid, compound with piperazine-1-ethylamine, is a chemical compound with the molecular formula C13H21N3O3 and a molecular weight of 267.33 g/mol . This compound is a combination of salicylic acid and piperazine-1-ethylamine, which are both well-known in the field of chemistry for their various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Einecs 280-687-3 involves the reaction of salicylic acid with piperazine-1-ethylamine. The reaction typically takes place in a solvent such as ethanol or methanol, under reflux conditions. The reaction mixture is heated to a temperature of around 60-80°C for several hours to ensure complete reaction. After the reaction is complete, the product is isolated by filtration and purified by recrystallization from a suitable solvent .
Industrial Production Methods
In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The reactants are mixed in large reactors, and the reaction conditions are carefully controlled to ensure high yield and purity of the product. The product is then subjected to various purification steps, including crystallization and filtration, to obtain the final compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
Einecs 280-687-3 undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products, depending on the conditions and reagents used.
Reduction: It can also undergo reduction reactions to form reduced derivatives.
Substitution: The compound can participate in substitution reactions, where one or more of its functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide. The reactions are typically carried out in acidic or basic conditions.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used, often in anhydrous conditions.
Substitution: Various nucleophiles and electrophiles can be used in substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of carboxylic acids or ketones, while reduction can yield alcohols or amines .
Scientific Research Applications
Einecs 280-687-3 has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in various chemical reactions and as a starting material for the synthesis of other compounds.
Biology: The compound is used in biological studies to investigate its effects on various biological systems.
Industry: This compound is used in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of Einecs 280-687-3 involves its interaction with specific molecular targets and pathways in biological systems. The compound is known to inhibit certain enzymes and receptors, leading to its effects on inflammation and pain. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
Salicylic Acid: A well-known compound used in the treatment of acne and other skin conditions.
Piperazine: A compound used as an anthelmintic agent to treat parasitic worm infections.
Piperazine-1-ethylamine: A derivative of piperazine with various applications in pharmaceuticals and chemical synthesis.
Uniqueness
Einecs 280-687-3 is unique in that it combines the properties of both salicylic acid and piperazine-1-ethylamine, resulting in a compound with distinct chemical and biological properties. This combination allows for a wide range of applications in various fields, making it a valuable compound for scientific research and industrial use .
Properties
CAS No. |
83748-21-4 |
|---|---|
Molecular Formula |
C13H21N3O3 |
Molecular Weight |
267.32 g/mol |
IUPAC Name |
2-hydroxybenzoic acid;2-piperazin-1-ylethanamine |
InChI |
InChI=1S/C7H6O3.C6H15N3/c8-6-4-2-1-3-5(6)7(9)10;7-1-4-9-5-2-8-3-6-9/h1-4,8H,(H,9,10);8H,1-7H2 |
InChI Key |
ZCFOCZVKWCWCBT-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1)CCN.C1=CC=C(C(=C1)C(=O)O)O |
Related CAS |
82783-89-9 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


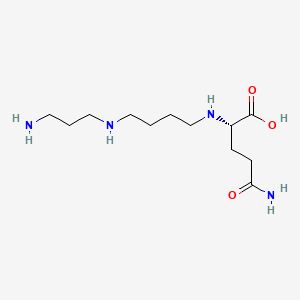
![4-[(Benzyl)amino]butyramide monohydrochloride](/img/structure/B12685563.png)
